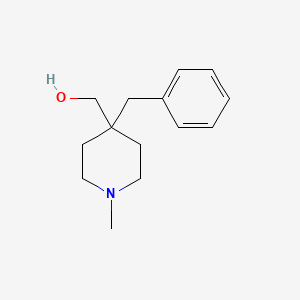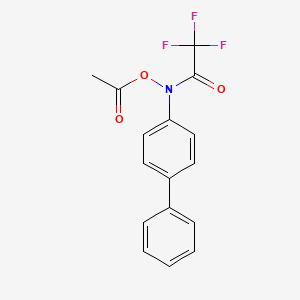
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is a chemical compound known for its reactivity and potential applications in various scientific fields. It is derived from 4-aminobiphenyl, a compound with significant biological and chemical importance. The presence of trifluoroacetyl and acetoxy groups in its structure enhances its reactivity, making it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl typically involves the reaction of 4-aminobiphenyl with trifluoroacetic anhydride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Reaction with Trifluoroacetic Anhydride: 4-aminobiphenyl is reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Acetylation: The intermediate product is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: The acetoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential mutagenic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl involves its interaction with DNA and other biological molecules. The compound can form adducts with DNA, leading to mutations and other genetic alterations. These interactions are mediated by the reactive functional groups present in the compound, which can form covalent bonds with nucleophilic sites on DNA .
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: The parent compound from which N-Trifluoroacetyl-N-acetoxy-4-aminobiphenyl is derived.
N-Hydroxy-4-aminobiphenyl: A metabolite of 4-aminobiphenyl that also forms DNA adducts and has mutagenic properties.
N-Acetoxy-4-aminobiphenyl: Another derivative of 4-aminobiphenyl with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both trifluoroacetyl and acetoxy groups, which enhance its reactivity and make it a valuable compound for various research applications. Its ability to form stable DNA adducts and its potential mutagenic effects distinguish it from other similar compounds .
属性
CAS 编号 |
78281-05-7 |
|---|---|
分子式 |
C16H12F3NO3 |
分子量 |
323.27 g/mol |
IUPAC 名称 |
(4-phenyl-N-(2,2,2-trifluoroacetyl)anilino) acetate |
InChI |
InChI=1S/C16H12F3NO3/c1-11(21)23-20(15(22)16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
WKUHXEOAHIQDJY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


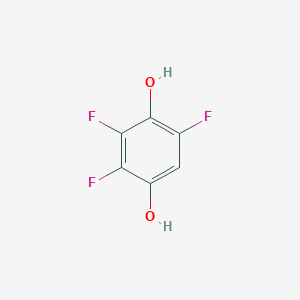
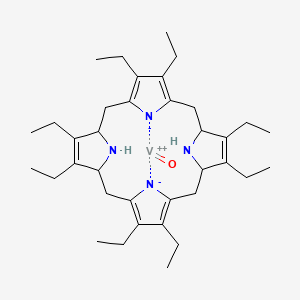
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

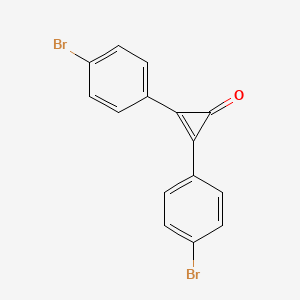
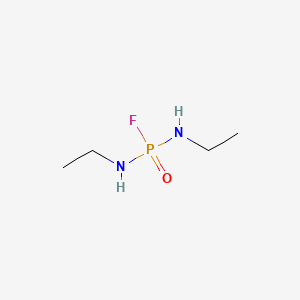

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
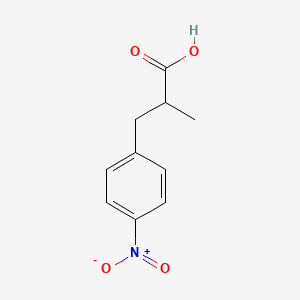
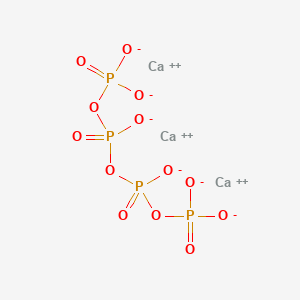

![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
